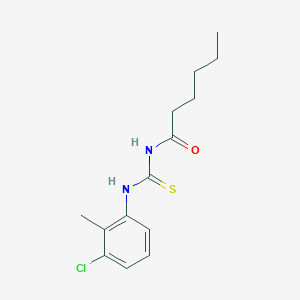![molecular formula C15H20N2O3S B399171 methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate](/img/structure/B399171.png)
methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate is an organic compound that belongs to the class of esters It is a derivative of benzoic acid and is characterized by the presence of a hexanoylcarbamothioyl group attached to the amino group of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate typically involves the reaction of methyl 4-aminobenzoate with hexanoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve crystallization or distillation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate.
Ethyl 4-aminobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-nitrobenzoate: Contains a nitro group instead of an amino group.
Uniqueness
This compound is unique due to the presence of the hexanoylcarbamothioyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C15H20N2O3S |
|---|---|
Molecular Weight |
308.4g/mol |
IUPAC Name |
methyl 4-(hexanoylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C15H20N2O3S/c1-3-4-5-6-13(18)17-15(21)16-12-9-7-11(8-10-12)14(19)20-2/h7-10H,3-6H2,1-2H3,(H2,16,17,18,21) |
InChI Key |
OEKVUPWIMYFBNO-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide](/img/structure/B399092.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}hexanamide](/img/structure/B399093.png)
![N-[(4-fluorophenyl)carbamothioyl]hexanamide](/img/structure/B399094.png)
![Ethyl 2-[(hexanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B399096.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B399098.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399101.png)
![N-{[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399102.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399106.png)
![N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399107.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B399108.png)
![N-{3-[(hexanoylcarbamothioyl)amino]phenyl}furan-2-carboxamide](/img/structure/B399109.png)
![2,4-dichloro-N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B399110.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]hexanamide](/img/structure/B399111.png)
